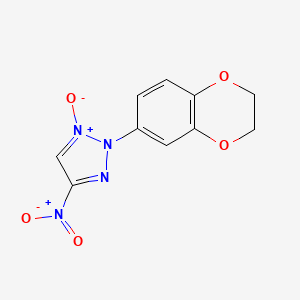
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as Suvorexant, is a novel dual orexin receptor antagonist that has been developed for the treatment of insomnia. Orexin is a neuropeptide that regulates wakefulness and arousal, and the inhibition of orexin signaling is a promising therapeutic strategy for insomnia. Suvorexant is the first drug in its class and has shown efficacy in clinical trials.
Mechanism of Action
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide acts as a dual antagonist of the orexin receptors, OX1R and OX2R. Orexin signaling is involved in the regulation of wakefulness and arousal, and the inhibition of orexin receptors leads to a reduction in wakefulness and an increase in sleep. N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a high affinity for both receptors, which allows for a more complete inhibition of orexin signaling.
Biochemical and Physiological Effects:
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to increase total sleep time, reduce wakefulness after sleep onset, and improve sleep efficiency. The drug has also been shown to have a low potential for abuse and dependence, as well as a favorable safety profile.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for use in laboratory experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also has a low potential for abuse and dependence, which makes it a safer option for use in animal studies. However, one limitation of using N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in laboratory experiments is its cost, as the drug is relatively expensive compared to other sleep aids.
Future Directions
There are several potential future directions for research on N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the use of the drug in combination with other sleep aids, such as benzodiazepines or melatonin receptor agonists. Another potential direction is the investigation of the long-term effects of N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide on sleep quality and cognitive function. Additionally, there is interest in exploring the potential use of N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in other neurological disorders, such as depression and anxiety.
Synthesis Methods
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is synthesized through a multi-step process that involves the coupling of an amine and a sulfonamide. The synthesis begins with the preparation of the pyrrolidine ring, which is then coupled to a benzene sulfonamide. The final step involves the introduction of the isopropyl group.
Scientific Research Applications
N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of insomnia. The drug has shown efficacy in improving sleep onset and maintenance, as well as reducing wakefulness after sleep onset. N-isopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential use in other sleep disorders, such as narcolepsy.
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)14-19(17,18)12-7-5-11(6-8-12)15-9-3-4-13(15)16/h5-8,10,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFPMSPMXVDVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)



![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
![N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide](/img/structure/B5214093.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)

![2,2-diphenyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5214109.png)
![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
![1-{[2-methyl-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5214116.png)